molecular formula C13H24N2O4 B3159828 1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate CAS No. 864853-17-8

1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate

Cat. No.: B3159828
CAS No.: 864853-17-8
M. Wt: 272.34
InChI Key: ORRVKLSXTZZGJV-ZJUUUORDSA-N
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Description

“1-tert-butyl 3-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate” is a chemical compound with the IUPAC name 1-(tert-butyl) 3-ethyl (3R,4S)-4-aminopyrrolidine-1,3-dicarboxylate . It is a solid substance and should be stored in a refrigerator .


Molecular Structure Analysis

The molecular structure of a compound can be determined by its IUPAC name and InChI code. The InChI code for this compound is 1S/C12H22N2O4/c1-6-17-10(15)8-6-14(11(16)18-12(2,3)4)7-9(8)13/h6-9H,13H2,1-5H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 258.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Thermophysical Property Measurements of Ethers

Research has focused on the properties of ethers such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies aim to develop a set of recommended values for vapor–liquid equilibria and related properties in mixtures containing ethers with non-polar solvents (Marsh et al., 1999).

Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater

The biodegradation and environmental fate of ETBE, another gasoline oxygenate, have been extensively studied. Microorganisms capable of degrading ETBE aerobically as a carbon and energy source or via cometabolism have been identified, highlighting the environmental impact and degradation pathways of ETBE in soil and groundwater environments (Thornton et al., 2020).

Microbial Degradation of Methyl Tert-Butyl Ether and Tert-Butyl Alcohol

The microbial degradation of MTBE and its key intermediate, tert-butyl alcohol (TBA), under various redox conditions has been reviewed to understand their fate in the subsurface environment. This research emphasizes the importance of site-specific conditions in the biodegradation of these compounds (Schmidt et al., 2004).

Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor

A study on the decomposition of MTBE, a compound structurally related to the query, using hydrogen in a cold plasma reactor, demonstrates an alternative method for decomposing and converting MTBE into various compounds. This highlights innovative approaches for the treatment of environmental pollutants (Hsieh et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)9-8-15(7-6-10(9)14)12(17)19-13(2,3)4/h9-10H,5-8,14H2,1-4H3/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRVKLSXTZZGJV-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CCC1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CN(CC[C@@H]1N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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